CoM-S-S-CoB(4-)
Description
Significance in the Global Carbon Cycle and Anaerobic Metabolism
Methanogenesis is the terminal step of biomass degradation in many anaerobic environments and is a central process in the global carbon cycle. pnas.org While a significant amount of the methane (B114726) produced is oxidized to carbon dioxide by methane-consuming organisms, a substantial quantity escapes into the atmosphere, where it acts as a potent greenhouse gas. pnas.org The formation of methane by methanogenic archaea is the final step in the anaerobic breakdown of organic matter. All methanogenic pathways culminate in the formation of the terminal electron acceptor, the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). d-nb.info
The process of methanogenesis is critical for preventing the accumulation of fermentation products, such as hydrogen, in anaerobic habitats. There are several pathways for methanogenesis, including hydrogenotrophic, acetoclastic, and methylotrophic, which utilize different substrates. d-nb.inforesearchgate.net Regardless of the initial substrate, the final step is the reduction of a methyl group to methane, a reaction that produces CoM-S-S-CoB. nih.gov This heterodisulfide is then reduced to regenerate the active thiol forms of coenzyme M (CoM-SH) and coenzyme B (CoB-SH), a critical recycling step for continued methanogenesis. taylorandfrancis.com
Role as a Key Intermediate in Methyl-Coenzyme M Reductase (MCR) Catalysis
The formation of CoM-S-S-CoB is intrinsically linked to the catalytic activity of methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step of methane formation. wikipedia.orgnih.gov MCR catalyzes the reaction between methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH₄) and the heterodisulfide CoM-S-S-CoB. biorxiv.orgacs.orgauburn.edu This reaction is central to the energy metabolism of all methanogenic archaea. ontosight.ai
The active site of MCR contains a unique nickel-containing prosthetic group called coenzyme F430. wikipedia.orgbiorxiv.org The proposed mechanism involves the binding of CH₃-S-CoM and HS-CoB to the active site. nih.gov The reaction proceeds through a series of steps believed to involve radical intermediates, ultimately leading to the release of methane and CoM-S-S-CoB. biorxiv.orgacs.org The formation of the heterodisulfide is a key product of this enzymatic reaction. researchgate.netbiorxiv.org The enzyme can also operate in reverse, catalyzing the anaerobic oxidation of methane, an important process in controlling methane emissions from natural environments. wikipedia.orgacs.org
Table 1: Key Components in the MCR Catalytic Cycle
| Component | Function |
|---|---|
| Methyl-coenzyme M (CH₃-S-CoM) | Methyl group donor. wikipedia.org |
| Coenzyme B (HS-CoB) | Hydrogen donor. wikipedia.org |
| Methyl-coenzyme M reductase (MCR) | Enzyme catalyzing the reaction. wikipedia.org |
| Coenzyme F430 | Nickel-containing prosthetic group in the MCR active site. biorxiv.org |
| Methane (CH₄) | Final product of the reaction. wikipedia.org |
| CoM-S-S-CoB(4-) | Heterodisulfide product of the reaction. biorxiv.org |
Function as a Substrate for Heterodisulfide Reductase (HdrABC-MvhAGD) in Coenzyme Regeneration
The CoM-S-S-CoB formed by MCR must be reduced back to its constituent thiols, CoM-SH and CoB-SH, to allow for subsequent rounds of methanogenesis. taylorandfrancis.comnih.gov This vital regeneration step is catalyzed by a class of enzymes known as heterodisulfide reductases (Hdr). mpg.denih.gov In many methanogens, this function is carried out by a complex of proteins, often including the HdrABC enzyme. mpg.de
In hydrogenotrophic methanogens, the heterodisulfide reductase is part of a larger complex that couples the exergonic reduction of CoM-S-S-CoB with the endergonic reduction of ferredoxin, a process known as flavin-based electron bifurcation. mpg.depnas.org This mechanism is a key energy-coupling strategy in these organisms. mpg.de The HdrABC complex contains iron-sulfur clusters that are directly involved in the electron transfer process leading to the cleavage of the disulfide bond in CoM-S-S-CoB. mpg.denih.govresearchgate.net
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Heterodisulfide of coenzyme M and coenzyme B | CoM-S-S-CoB(4-) |
| Coenzyme M | CoM-SH |
| Coenzyme B | CoB-SH |
| Methyl-coenzyme M | CH₃-S-CoM |
| Methane | CH₄ |
| Ferredoxin | Fd |
| Methanophenazine | |
| Coenzyme F430 | |
| Formate | |
| Carbon dioxide | CO₂ |
Properties
Molecular Formula |
C13H22NO10PS3-4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S,3R)-3-phosphonatooxy-2-[7-(2-sulfonatoethyldisulfanyl)heptanoylamino]butanoate |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/p-4/t10-,12+/m1/s1 |
InChI Key |
OBGQLHXSMIBYLN-PWSUYJOCSA-J |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
CC(C(C(=O)[O-])NC(=O)CCCCCCSSCCS(=O)(=O)[O-])OP(=O)([O-])[O-] |
Synonyms |
12-aza-13-carboxy-14-hydroxy-11-oxo-3,4-dithiapentadecanesulfonic acid 14-phosphate CoB-S-S-CoM |
Origin of Product |
United States |
Elucidation of Enzymatic Catalytic Mechanisms Involving Com S S Cob 4
Methyl-Coenzyme M Reductase (MCR)-Mediated Formation and Interconversion
Methyl-Coenzyme M Reductase (MCR) is the enzyme responsible for the terminal step in methane (B114726) biosynthesis, catalyzing the reaction between methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB) to produce methane (CH4) and the heterodisulfide CoM-S-S-CoB. rsc.orgnih.gov This reaction is not only the final step in methane formation but also the initial step in the anaerobic oxidation of methane. nih.gov
Catalytic Role of the Nickel Porphinoid Coenzyme F430
At the heart of MCR's catalytic activity lies the prosthetic group, coenzyme F430, a unique nickel-containing tetrahydroporphinoid. nih.govontosight.ai This cofactor is essential for the catalysis to occur. ontosight.ai The nickel ion within the F430 macrocycle is redox-active and plays a direct role in the chemical transformation. ontosight.ainih.gov It is tightly bound to the enzyme at the bottom of a 50 Å long hydrophobic channel that provides access for the substrates. nih.govacs.org The active form of the enzyme, known as MCRred1, contains Ni(I)-F430. researchgate.net
Redox Chemistry of the Nickel Center (Ni(I), Ni(II), Ni(III) States) and its Impact on CoM-S-S-CoB(4-) Formation
The nickel center of coenzyme F430 can cycle through multiple oxidation states, primarily Ni(I), Ni(II), and Ni(III), which is fundamental to its catalytic function. nih.govnih.gov The catalytically active state required to initiate methane formation is the Ni(I) state, found in the MCRred1 form of the enzyme. nih.govnih.gov This Ni(I) species is a potent nucleophile and a radical species with a very negative redox potential (below -600 mV), making it highly reactive. acs.orgnih.gov
During the catalytic cycle, the nickel ion undergoes oxidation. In one of the proposed mechanisms, the Ni(I) attacks the methyl group of CH3-S-CoM, leading to the formation of a methyl-Ni(III) intermediate. rsc.orgnih.gov In another prominent mechanism, the reaction proceeds through a methyl radical. rsc.org Regardless of the precise mechanism, the nickel center is oxidized from Ni(I) to a higher oxidation state, facilitating the cleavage of the C-S bond in methyl-coenzyme M. acs.org The enzyme can become inactivated if the Ni(I) is oxidized to Ni(II) or Ni(III) under conditions of a high redox potential of the CoM-S-S-CoB/HS-CoM and HS-CoB couple. acs.orgnih.gov
| MCR Form | Nickel Oxidation State | Activity | Spectroscopic Properties |
| MCRred1 | Ni(I) | Active | EPR-active, UV-vis λmax at 385 nm rsc.org |
| MCRsilent | Ni(II) | Inactive | EPR-silent rsc.org |
| MCRox1 | Ni(II)-thiyl radical or Ni(III) | Inactive | Distinct EPR and UV-vis spectra from Ni(I) and Ni(II) states rsc.orgacs.org |
Proposed Radical Mechanisms and Electron Transfer Pathways in CoM-S-S-CoB(4-) Biogenesis
The precise mechanism of CoM-S-S-CoB(4-) formation by MCR is a subject of ongoing research, with several proposed pathways. A significant body of evidence supports a radical-based mechanism. rsc.orgbiorxiv.org
One widely considered mechanism involves the following key steps:
Homolytic Cleavage: The Ni(I) in coenzyme F430 initiates the homolytic cleavage of the C-S bond in CH3-S-CoM. This generates a methyl radical (•CH3) and a Ni(II)-S-CoM intermediate. biorxiv.orgacs.org
Methane Formation: The highly reactive methyl radical abstracts a hydrogen atom from the thiol group of the second substrate, HS-CoB, to form methane (CH4) and a coenzyme B thiyl radical (•S-CoB). biorxiv.orgacs.org
Heterodisulfide Formation: The •S-CoB radical then reacts with the Ni(II)-bound CoM to form a disulfide radical anion. biorxiv.orgacs.org
Regeneration of Ni(I): A final one-electron transfer from this disulfide radical anion to the nickel center releases the final product, CoM-S-S-CoB, and regenerates the catalytically active Ni(I) state of F430. biorxiv.org
An alternative to the methyl radical mechanism is the formation of an organometallic methyl-Ni(III) intermediate through a nucleophilic attack of Ni(I) on the methyl group of CH3-S-CoM. rsc.orgnih.gov While both mechanisms have supporting evidence, recent kinetic and computational studies have provided results more consistent with the methyl radical pathway. nih.gov
Substrate Binding Dynamics and Active Site Interactions Governing CoM-S-S-CoB(4-) Release
The binding of substrates to MCR follows a strictly ordered ternary complex mechanism. nih.gov CH3-S-CoM must bind first to form a productive binary complex (MCR•methyl-SCoM). nih.gov The subsequent binding of HS-CoB then forms the active ternary complex, which is a prerequisite for the chemical reaction to occur. nih.gov Binding of HS-CoB first leads to an inhibitory complex. nih.gov
The active site is located deep within a long channel. acs.org After both substrates are bound, the active site becomes shielded from the solvent. researchgate.net The binding of HS-CoB is thought to induce a conformational change that positions the methyl group of CH3-S-CoM in close proximity to the nickel center, thereby promoting the cleavage of the C-S bond. nih.gov Following the formation of methane and the heterodisulfide, the products are released from the active site, allowing for a new catalytic cycle. The release of CoM-S-S-CoB regenerates the enzyme for the next round of substrate binding.
Heterodisulfide Reductase (HdrABC-MvhAGD)-Catalyzed Reduction of CoM-S-S-CoB(4-)
The CoM-S-S-CoB(4-) produced by MCR is subsequently reduced back to its constituent coenzymes, HS-CoM and HS-CoB, by the enzyme complex Heterodisulfide Reductase (Hdr). usp.br In many methanogens, this is a cytoplasmic complex known as HdrABC-MvhAGD, which couples the reduction of the heterodisulfide to the oxidation of H2. usp.brnih.gov This reaction is crucial for regenerating the substrates for MCR and for conserving energy.
Flavin-Based Electron Bifurcation Mechanism in CoM-S-S-CoB(4-) Reduction
The HdrABC-MvhAGD complex employs a fascinating energy-coupling mechanism known as flavin-based electron bifurcation (FBEB). usp.bracs.orgresearchgate.net This process allows the cell to use the energy from an exergonic (energy-releasing) reaction to drive an endergonic (energy-requiring) reaction.
In this mechanism, the two electrons derived from the oxidation of H2 by the MvhAGD hydrogenase subunit are transferred to a flavin adenine (B156593) dinucleotide (FAD) cofactor located in the HdrA subunit. usp.brresearchgate.net The flavin then "bifurcates" these electrons, sending them down two separate pathways with different redox potentials:
One electron is transferred via a series of iron-sulfur clusters to a high-potential acceptor, which is the heterodisulfide CoM-S-S-CoB. This exergonic reduction regenerates HS-CoM and HS-CoB. pnas.org
The other electron is simultaneously transferred to a low-potential electron carrier, typically ferredoxin. usp.brpnas.org This endergonic reduction of ferredoxin provides the potent reducing power necessary for the first step of CO2 reduction in the methanogenesis pathway. usp.brresearchgate.net
Structural studies of the HdrABC-MvhAGD complex have revealed that the HdrB subunit contains two unique noncubane [4Fe-4S] clusters. usp.br The heterodisulfide substrate binds in a cleft between these two clusters, where it is homolytically cleaved. usp.br The resulting coenzyme M and coenzyme B are initially bound to the iron atoms of these clusters before being released upon sequential one-electron transfers. usp.br This FBEB mechanism is a key strategy for optimizing the energy yield in the metabolism of methanogenic archaea. researchgate.net
| Enzyme/Complex | Substrates | Products | Cofactors | Mechanism |
| Methyl-Coenzyme M Reductase (MCR) | CH3-S-CoM, HS-CoB | CH4, CoM-S-S-CoB | Coenzyme F430 (Ni-porphinoid) | Radical mechanism or organometallic intermediate |
| Heterodisulfide Reductase (HdrABC-MvhAGD) | CoM-S-S-CoB, H2, Ferredoxin (oxidized) | HS-CoM, HS-CoB, Ferredoxin (reduced) | FAD, Iron-Sulfur Clusters | Flavin-Based Electron Bifurcation (FBEB) |
Role of Iron-Sulfur Clusters in CoM-S-S-CoB(4-) Electron Transport
The enzymatic reduction of the heterodisulfide CoM-S-S-CoB is a critical step in the energy metabolism of methanogenic archaea and in the anaerobic oxidation of methane. researchgate.netresearchgate.net This process is catalyzed by heterodisulfide reductase (HDR), an enzyme that relies on iron-sulfur (Fe-S) clusters to facilitate electron transport. mpg.de Iron-sulfur clusters are versatile prosthetic groups in proteins, participating in a wide array of functions including electron transfer, redox catalysis, and sensing. mpg.dewikipedia.orgnih.gov
In heterodisulfide reductase, a [4Fe-4S] cluster located at the active site plays a direct catalytic role, which is distinct from the more common function of Fe-S clusters as simple electron relays. mpg.de The reduction of the disulfide bond in CoM-S-S-CoB does not occur through a single two-electron transfer. Instead, the [4Fe-4S] cluster mediates the reductive cleavage in two distinct one-electron reduction steps. mpg.de This mechanism involves the stabilization of a formal thiyl radical intermediate. After the initial one-electron reduction of the disulfide, the resulting thiol coordinates to a specific iron site on the oxidized [4Fe-4S] cluster. This interaction stabilizes the highly reactive radical, allowing for the second electron transfer to complete the reduction process. mpg.de
These specialized iron-sulfur clusters are essential for the catalytic activity of various enzymes. mpg.denih.gov In the context of cellular respiration and photosynthesis, Fe-S clusters in complexes like NADH dehydrogenase and succinate (B1194679) dehydrogenase form electron transport chains, transferring electrons sequentially between carriers. wikipedia.orgnih.govnih.gov The function of the [4Fe-4S] cluster in HDR represents a specialized catalytic adaptation, where it not only transfers electrons but also actively participates in the chemical transformation of the substrate. mpg.de
Table 1: Properties of the Catalytic Iron-Sulfur Cluster in Heterodisulfide Reductase (HDR)
| Property | Description | Source(s) |
| Cluster Type | [4Fe-4S] | mpg.de |
| Location | Enzyme Active Site | mpg.de |
| Primary Function | Catalyzes the reversible reduction of CoM-S-S-CoB. | mpg.de |
| Mechanism | Mediates reductive cleavage of the disulfide bond in two, one-electron steps. | mpg.de |
| Intermediate Stabilization | Stabilizes the formal thiyl radical generated after the first electron transfer by coordinating the resulting thiol to an Fe site. | mpg.de |
Thermodynamics of CoM-S-S-CoB(4-) Reduction and Coenzyme Regeneration
The standard redox potential (E₀') for the reduction of CoM-S-S-CoB to Coenzyme M (CoM-SH) and Coenzyme B (CoB-SH) is approximately -140 mV. pnas.org This potential makes the reaction sufficiently exergonic to be coupled with energy-conserving processes. One such mechanism is electron bifurcation, where the exergonic reduction of CoM-S-S-CoB by an electron donor like H₂ is coupled to the endergonic reduction of a low-potential electron carrier, such as ferredoxin. pnas.org This coupling is catalyzed by a cytoplasmic enzyme complex and is crucial for sustaining the methanogenic pathway. pnas.org
Table 2: Thermodynamic Parameters of Reactions Involving CoM-S-S-CoB
| Metabolic Process | Reaction | Standard Gibbs Free Energy Change (ΔG°') | Source(s) |
| Hydrogenotrophic Methanogenesis | 4H₂ + CO₂ → CH₄ + 2H₂O | -131 kJ/mol of CH₄ | acs.org |
| CoM-S-S-CoB Reduction (Electron Acceptor) | CoM-S-S-CoB + 2H₂ → CoM-SH + CoB-SH + 2H⁺ | Exergonic (E₀' = -140 mV) | pnas.org |
| Anaerobic Methane Oxidation (Sulfate) | CH₄ + SO₄²⁻ + 2H⁺ → CO₂ + H₂S + 2H₂O | -21 kJ/mol of CH₄ | acs.org |
| Anaerobic Methane Oxidation (Nitrate) | CH₄ + 4NO₃⁻ → CO₂ + 4NO₂⁻ + 2H₂O | -521 kJ/mol of CH₄ | acs.org |
| Uncatalyzed Reaction in Solution | CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB | -4.6 kcal/mol (-19.2 kJ/mol) | acs.org |
Advanced Spectroscopic Characterization of Com S S Cob 4 and Its Enzymatic Environment
Structural Insights from X-ray Crystallography of MCR-CoM-S-S-CoB Complexes
X-ray crystallography has been instrumental in providing detailed atomic-level structures of methyl-coenzyme M reductase (MCR) in various states, including in complex with its product, the heterodisulfide CoM-S-S-CoB. rcsb.orgresearchgate.net These studies have primarily focused on the inactive Ni(II) state of the enzyme, termed MCR-silent, as the active Ni(I) form is highly sensitive to oxidation and challenging to crystallize. nih.govfrontiersin.org
The crystal structure of the MCR-silent state, with CoM-S-S-CoB bound, reveals that the heterodisulfide product binds within the active site channel. researchgate.netnii.ac.jp The CoM portion of the molecule interacts with the nickel-containing F430 cofactor, while the CoB portion is positioned further out in the substrate channel. nii.ac.jpbiorxiv.org Specifically, one of the sulfonate oxygen atoms of the CoM moiety coordinates directly with the nickel ion at a distance of approximately 2.2 Å. nii.ac.jp This sulfonate group also forms hydrogen bonds with nearby amino acid residues, including Tyr333 and Tyr367, which helps to anchor the product in the active site. nii.ac.jpbiorxiv.org The position of the CoB part of the heterodisulfide is largely unchanged from its position when bound as the substrate CoBSH. biorxiv.org
Refinement of the MCR-silent structure at high resolution (1.8 Å) has provided precise geometric details of the active site. rcsb.orgresearchgate.net These high-resolution structures have also identified a network of water molecules within the active site channel, which is thought to be involved in the replenishment of the active site after product release. rcsb.orgnih.gov Comparative structural analyses of different MCR states, such as the MCR-ox1-silent state (with CoM and CoB bound) and the MCR-silent state (with CoM-S-S-CoB bound), have highlighted conformational changes that occur upon substrate binding and product formation. rcsb.orgnih.gov These structural snapshots provide a basis for understanding the dynamic nature of the MCR active site throughout its catalytic cycle.
| MCR State | Bound Ligand(s) | Key Structural Features | Resolution (Å) | PDB Entry |
|---|---|---|---|---|
| MCR-silent | CoM-S-S-CoB | CoM sulfonate oxygen coordinates to Ni. nii.ac.jp | 1.8 | 1HBN |
| MCR-ox1-silent | CoM and CoB | CoM thiolate coordinates to Ni. nii.ac.jp | 1.16 | 1MRO |
| MCR-red1-silent | Partially occupied by CoM and CoB | Increased flexibility near the active site. rcsb.org | 1.8 | 1HBO |
Solution-State Conformation and Dynamics of CoM-S-S-CoB(4-) Probed by Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides static snapshots of the MCR-CoM-S-S-CoB complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool to investigate the conformation and dynamics of CoM-S-S-CoB(4-) in solution. NMR studies have been crucial in understanding the ordered binding of substrates and the conformational changes that occur within the MCR active site during catalysis. rsc.org
Elegant NMR and 19F-ENDOR (Electron-Nuclear Double Resonance) studies using substrate analogs have demonstrated that the binding of coenzyme B (CoBSH) induces a significant conformational change, causing it to move approximately 2 Å closer to the nickel center. rsc.org This movement is thought to be critical for positioning the substrates for the reaction to occur. While direct NMR studies on the CoM-S-S-CoB(4-) product itself are less common in the literature, the principles of substrate binding and conformational change are relevant to product release.
It is important to note that NMR studies of the paramagnetic Ni(I) and Ni(III) states of MCR are challenging due to signal broadening. auburn.edu However, NMR has been successfully used to identify intermediates in reactions with model compounds. For instance, low-temperature NMR measurements have identified a CH3-Ni(II) species as an intermediate. rsc.org Furthermore, NMR spectroscopy, in conjunction with EPR, has provided evidence for the formation of methyl-coenzyme M from a Ni(III)-CH3 species upon incubation with coenzyme M, supporting the reversibility of the reaction. auburn.edu These findings indirectly inform our understanding of the interactions of the final product, CoM-S-S-CoB(4-), with the enzyme.
| Technique | System Studied | Key Finding | Reference |
|---|---|---|---|
| NMR and 19F-ENDOR | MCR with CoBSH and analogs | CoBSH binding induces a ~2 Å movement closer to the Ni center. rsc.org | rsc.org |
| Low-Temperature NMR | F430M model complex | Identified a CH3-Ni(II) intermediate. rsc.org | rsc.org |
| NMR and EPR | Ni(III)-CH3 MCR species with CoM | Demonstrated the formation of methyl-coenzyme M, showing reaction reversibility. auburn.edu | auburn.edu |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Metal Oxidation States in CoM-S-S-CoB(4-) Catalysis
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species, making it indispensable for investigating the Ni(I) and Ni(III) oxidation states of the F430 cofactor in MCR, as well as any potential radical intermediates formed during catalysis. rsc.orgresearchgate.net The Ni(II) state is EPR-silent. rsc.org
The active MCRred1 state, which contains Ni(I), exhibits a characteristic EPR spectrum. rsc.org Upon addition of the substrates methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB), changes in the EPR signal are observed, providing insights into the catalytic mechanism. While the final product CoM-S-S-CoB(4-) is formed from the reaction of these substrates, EPR studies have focused on the intermediates leading to its formation. For example, rapid freeze-quench (RFQ) EPR experiments have been used to identify transient paramagnetic intermediates. rsc.org
Some proposed mechanisms for MCR catalysis involve radical intermediates. rsc.orgebi.ac.uk EPR spectroscopy is the primary tool for detecting such species. Studies on the reaction of MCR with substrate analogs have led to the detection of radical signals. For instance, the reaction with 3-bromopropanesulfonate (B1229281) (BPS) and CoBSH leads to the formation of an alkyl-Ni(III) species followed by a radical intermediate. scispace.com While a disulfide radical anion has been proposed as a late-stage intermediate in the formation of CoM-S-S-CoB, its direct detection in the native enzyme has been elusive. acs.org EPR has also been crucial in differentiating between various inactive and active forms of MCR, such as MCRred1, MCRred2, and MCRox1, which differ in their Ni(I) coordination environment. frontiersin.org
| MCR State/Intermediate | Oxidation State | EPR g-values | Key Characteristics |
|---|---|---|---|
| MCRred1 | Ni(I) | g = [2.250, 2.074, 2.065] | Active starting state for catalysis. rsc.org |
| MCRox1 | Ni(I) | g-values at 2.23 and 2.16 | An inactive "ready" state that can be converted to MCRred1. frontiersin.org |
| Methyl-Ni(III) intermediate | Ni(III) | - | A proposed intermediate in some catalytic mechanisms. rsc.org |
| MCRBES radical | Radical | g = [2.00340, 1.99832] | Observed in reaction with BPS, supports radical involvement. scispace.com |
X-ray Absorption Spectroscopy (XAS) for Metal Coordination Environment during CoM-S-S-CoB(4-) Turnover
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of the nickel center in MCR, irrespective of its oxidation state. biorxiv.org It provides precise information on Ni-ligand bond distances and coordination numbers. biorxiv.org
XAS studies have been performed on various states of MCR, including the active Ni(I) MCRred1 state and several inactive Ni(II) states. nih.govacs.org Ni K-edge XAS data of the MCRred1 state revealed a five-coordinate active site. nih.govacs.org When the substrate analog coenzyme M (HS-CoM) is added to the active enzyme, XAS results indicate a five-coordinate Ni(I) center, with ligands assigned as four nitrogen atoms from the F430 ring and one oxygen ligand. researchgate.net Crucially, the analysis did not show evidence for a sulfur ligand, suggesting that HS-CoM does not coordinate to the nickel via its sulfur atom in a detectable amount. researchgate.net
More recent studies have proposed an alternative binding mode where the sulfonate group of methyl-SCoM or CoM-S-S-CoB coordinates to the Ni(I) center. acs.orgresearchgate.netbiorxiv.org XAS results on the MCR-silent state, which has CoM-S-S-CoB bound, are consistent with a six-coordinate Ni(II) center with the sulfonate oxygen of the CoM moiety acting as an axial ligand. biorxiv.orgacs.org This supports the crystallographic findings. XAS has also been used to characterize a putative Ni(III)-methyl intermediate, showing the presence of a long Ni-C bond (~2.04 Å), which supports mechanisms involving such a species. nih.gov
| MCR State | Ni Oxidation State | Coordination Number | Key Ligands and Bond Distances |
|---|---|---|---|
| MCRred1 | Ni(I) | Five | 4 N (F430), 1 O (Gln). nih.govacs.org |
| MCR-silent (CoM-S-S-CoB bound) | Ni(II) | Six | 4 N (F430), 1 O (Gln), 1 O (CoM sulfonate). biorxiv.orgacs.org |
| MCR-Me (Methyl-Ni intermediate) | Ni(III) | Five | Features a long Ni-C bond (~2.04 Å). nih.gov |
| MCRred1 + HS-CoM | Ni(I) | Five | No evidence for Ni-S coordination. researchgate.net |
Applications of Electrochemical-Mass Spectrometry (EC-MS) in CoM-S-S-CoB(4-) Redox Pathway Analysis
Electrochemical-Mass Spectrometry (EC-MS) is a technique that couples electrochemical control with mass spectrometric detection, allowing for the study of redox-active species and their reaction products. While direct EC-MS studies on the MCR enzyme complex are not widely reported, the principles of this technique are highly relevant to understanding the redox chemistry of the coenzymes involved, including the formation and cleavage of the CoM-S-S-CoB heterodisulfide.
The reduction of the heterodisulfide CoM-S-S-CoB is a critical step in the energy metabolism of methanogens, catalyzed by heterodisulfide reductase (HDR). mpg.de The standard redox potential of the CoM-S-S-CoB/HS-CoM + HS-CoB couple is a key thermodynamic parameter. Recent studies have reassessed this value by equilibrating thiol-disulfide mixtures and analyzing the components, a process where EC-MS could be applied for sensitive detection of the various thiol and disulfide species. One recent study determined the redox potential of the heterodisulfide to be -281 mV. nih.gov
EC-MS could potentially be used to study the redox properties of the individual coenzymes, CoM and CoB, and their disulfide products in solution. By applying a potential and monitoring the masses of the species generated, one could directly observe the conversion between the thiol and disulfide forms. This could provide valuable data on the kinetics and thermodynamics of the thiol-disulfide exchange reactions that are fundamental to the formation and cleavage of CoM-S-S-CoB.
| Redox Couple | Standard Redox Potential (E⁰') | Significance | Reference |
|---|---|---|---|
| CoM-S-S-CoB / HS-CoM + HS-CoB | -281 mV | Key electron acceptor in energy conservation in methanogens. | nih.gov |
| CoM-S-S-CoM / 2 HS-CoM | -271 mV | Redox potential of the coenzyme M homodisulfide. | nih.gov |
| CoB-S-S-CoB / 2 HS-CoB | -270 mV | Redox potential of the coenzyme B homodisulfide. | nih.gov |
Computational Chemistry Approaches to Com S S Cob 4 Reactivity and Electronic Structure
Density Functional Theory (DFT) for Electronic Structure and Energetics of CoM-S-S-CoB(4-) Interconversions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comwikipedia.orgaimspress.com It has been extensively applied to understand the fundamental aspects of CoM-S-S-CoB(4-) and its related chemical transformations.
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions involving CoM-S-S-CoB(4-). A key reaction is its reduction to CoM-SH and CoB-SH, a process catalyzed by heterodisulfide reductase (Hdr). nih.gov Computational studies have explored the mechanism of S-S bond cleavage, identifying transition state structures and associated energy barriers. researchgate.net
In the context of MCR, DFT has been used to investigate the reverse reaction: the formation of CoM-S-S-CoB(4-) from methyl-coenzyme M (CH3-S-CoM) and coenzyme B (HS-CoB). biorxiv.orgacs.org These calculations have provided insights into the multi-step process, which is thought to involve radical intermediates. biorxiv.orgacs.org The reaction is initiated by the Ni(I) center of the F430 cofactor, which attacks the methyl-sulfur bond of CH3-S-CoM. biorxiv.orgacs.org This leads to the formation of a methyl radical and a Ni(II)-thiolate species. biorxiv.orgacs.org The methyl radical then abstracts a hydrogen atom from HS-CoB, producing methane (B114726) and a CoB thiyl radical (•S-CoB). biorxiv.orgacs.org This radical subsequently reacts with the nickel-bound CoM to form a disulfide radical anion, which then gets reduced to release the CoM-S-S-CoB(4-) product and regenerate the active Ni(I) state. biorxiv.orgacs.org
DFT studies have shown that the uncatalyzed reaction in the gas phase has a very high activation energy barrier, highlighting the essential role of the enzyme in facilitating this transformation. acs.org The enzyme environment, particularly the F430 cofactor, significantly lowers the activation barrier by stabilizing the transition states. acs.org For instance, the formation of the Ni-S bond upon cleavage of the H3C-S bond is a crucial factor in stabilizing the transition state. acs.org
Table 1: Calculated Energetics for MCR Catalysis Steps
| Reaction Step | Description | Calculated Free Energy Barrier (ΔG≠) (kcal/mol) |
|---|---|---|
| Uncatalyzed Reaction | Direct reaction of CH3-S-CoM and HS-CoB | ~89 acs.org |
| Step 1 (in MCR) | Homolytic cleavage of H3C–SCoM bond | Rate-determining, significantly lowered by F430 acs.org |
| Step 2 (in MCR) | Methane formation and •S-CoB radical generation | - |
This table provides a simplified overview of the energetic landscape of the MCR-catalyzed reaction as elucidated by DFT calculations. The values are illustrative and can vary based on the specific computational model and level of theory used.
DFT allows for a detailed analysis of the electron density distribution, providing insights into the nature of chemical bonds within CoM-S-S-CoB(4-) and its precursors. The disulfide bond (S-S) is of particular interest. Electron density analysis can reveal its covalent character and how it is perturbed upon interaction with the enzyme's active site.
Studies have also focused on the electronic structure of the various nickel oxidation states (Ni(I), Ni(II), and Ni(III)) of the F430 cofactor and their interaction with the sulfur atoms of the coenzymes. ebi.ac.ukresearchgate.net For example, QM/MM DFT calculations combined with spectroscopic data have been used to determine the sulfur spin population in intermediates where coenzyme M is coordinated to the Ni(I) center, providing a quantitative measure of the Ni-S bond covalency. researchgate.net This information is critical for understanding the electron transfer processes that are central to the catalytic cycle. researchgate.net
Investigation of Reaction Pathways and Transition States Involving CoM-S-S-CoB(4-)
Molecular Dynamics (MD) Simulations of CoM-S-S-CoB(4-) within Enzyme Active Sites
While DFT is excellent for studying electronic structure and reaction energetics at a static level, Molecular Dynamics (MD) simulations provide a dynamic picture of the system, capturing the motions of atoms over time. nih.govdovepress.com This is crucial for understanding how the enzyme's structure influences the reactivity of CoM-S-S-CoB(4-).
MD simulations have been employed to study the conformational flexibility of CoM-S-S-CoB(4-) when bound within the active site of MCR. acs.org The active site is located at the bottom of a long, narrow channel, and the binding of the heterodisulfide induces specific conformational changes in the surrounding protein residues. rcsb.orgresearchgate.net
These simulations reveal the intricate network of interactions between the ligand and the protein, including hydrogen bonds and hydrophobic contacts. biorxiv.org For instance, the sulfonate group of the CoM moiety and the phosphate (B84403) group of the CoB moiety form electrostatic interactions with charged residues at the top of the active site channel, anchoring the molecule in place. biorxiv.org The long aliphatic chain of CoB interacts with hydrophobic residues lining the channel. biorxiv.org MD simulations have highlighted that the binding of coenzyme B is a critical step that can induce conformational changes necessary for catalysis. researchgate.netresearchgate.net
Recent MD studies have also investigated how modifications to the F430 cofactor, as seen in different methanogenic organisms, can influence the dynamics of the active site and the coordination of the coenzymes. acs.orgresearchgate.net These simulations suggest that the active site is finely tuned for a specific F430 variant, and modifications can disrupt the canonical coordination, although the enzyme can exhibit some flexibility to accommodate these changes. researchgate.net
Table 2: Key Interacting Residues in the MCR Active Site
| Ligand Moiety | Interacting Residue Type | Type of Interaction |
|---|---|---|
| CoM Sulfonate | Charged/Polar | Electrostatic/Hydrogen Bonding biorxiv.org |
| CoB Phosphate | Charged/Polar | Electrostatic/Hydrogen Bonding biorxiv.org |
This table summarizes the general types of interactions observed between the CoM-S-S-CoB(4-) ligand and the MCR active site, as revealed by structural and computational studies.
The role of solvent, primarily water, in the catalytic process is another area explored by MD simulations. The active site of MCR is largely shielded from the bulk solvent, creating a unique microenvironment. acs.orgresearchgate.net However, specific water molecules can play a structural or catalytic role. MD simulations have been used to track the dynamics of water molecules within the active site channel. acs.org Some studies have investigated the presence of an electron density often modeled as a water molecule trapped in a hydrophobic pocket near the substrates. acs.orgresearchgate.net MD simulations have suggested that the presence of a water molecule in this hydrophobic cage is unfavorable, indicating that further studies are needed to clarify the nature of this density. acs.org The exclusion of water from the immediate vicinity of the reacting species is thought to be important for facilitating the radical-based mechanism.
The broader influence of the solvent environment on catalyst synthesis and properties, though not directly on the enzymatic process of CoM-S-S-CoB(4-), has been studied for related Co-B materials, showing that solvent properties like viscosity can impact nanoparticle morphology and catalytic activity. mdpi.comcjcatal.com While a different context, this underscores the general importance of solvent effects in catalysis. nih.gov
Conformational Flexibility and Ligand-Protein Interactions of CoM-S-S-CoB(4-)
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methodologies for CoM-S-S-CoB(4-) Systems
Hybrid QM/MM methods offer a powerful compromise between the accuracy of QM and the efficiency of MM. numberanalytics.comnih.govuiuc.edu In this approach, the electronically active region of the system, such as the CoM-S-S-CoB(4-) molecule and the Ni-F430 cofactor, is treated with a high-level QM method (like DFT). The surrounding protein and solvent environment are modeled using a classical MM force field. nih.gov
This multiscale approach allows for the simulation of enzymatic reactions with a more realistic representation of the enzyme's influence than is possible with purely QM calculations on a truncated model. researchgate.net QM/MM simulations have been applied to study the reaction mechanism of MCR, providing valuable data on the energetics and structural changes along the reaction coordinate. researchgate.netauburn.edu These studies have helped to refine our understanding of how the protein environment stabilizes transition states and intermediates. researchgate.netauburn.edu For example, QM/MM calculations have been used to investigate the reduction of CoM-S-S-CoB by heterodisulfide reductase, revealing the importance of the protein environment in facilitating the cleavage of the disulfide bond. researchgate.net The accuracy of QM/MM calculations can be sensitive to the size of the QM region, with studies showing that larger QM regions are sometimes necessary to capture important effects like charge transfer between the active site and the surrounding protein. researchgate.net
Principles of Metal Coordination in Com S S Cob 4 Metabolizing Enzymes
Nickel Coordination in Coenzyme F430 and MCR Active Site Interactions with CoM-S-S-CoB(4-)
Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenesis, catalyzing the final step of methane (B114726) formation from methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB), which produces methane and the heterodisulfide CoM-S-S-CoB. nih.govresearchgate.net The active site of MCR contains the unique nickel-containing prosthetic group, coenzyme F430, a hydrocorphinoid. nih.govbiorxiv.org The nickel ion within F430 is crucial for catalysis and can exist in different oxidation states, with the Ni(I) state being essential for enzyme activity. nih.govresearchgate.net
The interaction between the MCR active site and its substrates, including the product CoM-S-S-CoB, is a subject of intensive research. Structural studies of MCR in complex with CoM-S-S-CoB (the MCR-silent state) reveal that the heterodisulfide binds within the active site channel. nih.govresearchgate.net Interestingly, some studies propose that CoM-S-S-CoB binds to the active Ni(I) state of MCR through its sulfonate group, forming a hexacoordinate Ni(I)-O complex, rather than a direct interaction with the disulfide bond. biorxiv.org This mode of binding is thought to be crucial for both the forward reaction (methane synthesis) and the reverse reaction (anaerobic methane oxidation). biorxiv.org
The coordination environment of the nickel in F430 is highly dynamic and responsive to substrate binding. Upon binding of substrates, conformational changes are induced within the active site. researchgate.netresearchgate.net While the binding of coenzyme M alone can induce some conformational shifts, the simultaneous presence of coenzyme B is required for the thiol group of coenzyme M to directly interact with the Ni(I) of F430. researchgate.netresearchgate.net This highlights the intricate allosteric regulation within the MCR active site, ensuring the correct positioning of substrates for catalysis. The redox potential of the CoM-S-S-CoB/HS-CoM + HS-CoB couple, which is around -140 mV, also plays a critical role in maintaining the active Ni(I) state of MCR. nih.govacs.org
| Component | Interaction with MCR Active Site | Key Features |
| Coenzyme F430 | Houses the catalytic nickel ion. | Nickel can exist in Ni(I), Ni(II), and Ni(III) oxidation states. nih.govresearchgate.net |
| CoM-S-S-CoB(4-) | Binds within the active site channel. nih.gov | Proposed to interact with Ni(I) via its sulfonate group. biorxiv.org |
| Coenzyme M (HS-CoM) | Requires coenzyme B for direct interaction with Ni(I). researchgate.net | A reversible competitive inhibitor to methyl-coenzyme M. researchgate.net |
| Coenzyme B (HS-CoB) | Induces conformational changes upon binding. researchgate.net | Essential for the correct positioning of coenzyme M. researchgate.net |
Iron-Sulfur Cluster Architectures and Their Role in HdrABC Reduction of CoM-S-S-CoB(4-)
Heterodisulfide reductase (Hdr) is another key enzyme in the metabolism of CoM-S-S-CoB(4-), responsible for its reversible reduction back to CoM-SH and CoB-SH. mpg.deresearchgate.net The soluble HdrABC complex is a fascinating example of an iron-sulfur flavoprotein that utilizes a unique catalytic mechanism. mpg.deasm.org
The HdrABC complex from methanogenic archaea contains multiple iron-sulfur clusters that play distinct roles in electron transfer and catalysis. mpg.deasm.org The HdrA subunit contains an FAD-binding motif and four motifs for [4Fe-4S] clusters. mpg.de HdrC facilitates electron transfer through its two conventional [4Fe-4S] clusters. asm.org The catalytic heart of the enzyme resides in the HdrB subunit, which harbors two unusual noncubane [4Fe-4S] clusters, designated HB1 and HB2, located in the active site. researchgate.net
The reduction of CoM-S-S-CoB at the HdrB active site is a two-step process involving single electron transfers. mpg.de The [4Fe-4S] cluster in the active site directly participates in the cleavage of the disulfide bond. mpg.deresearchgate.net Spectroscopic studies have provided direct evidence for the interaction of coenzyme M with an iron atom of the Fe-S cluster. researchgate.net A key paramagnetic intermediate, CoM-HDR, has been characterized as a [4Fe-4S]³⁺ cluster with CoM-SH as a ligand. researchgate.net This indicates that the initial one-electron reduction of the disulfide generates a formal thiyl radical that is stabilized by coordination to the iron-sulfur cluster. mpg.de
The HdrABC complex is also a central player in flavin-based electron bifurcation (FBEB), a mechanism for energy conservation in anaerobes. asm.orgresearchgate.net In this process, the exergonic reduction of CoM-S-S-CoB is coupled to the endergonic reduction of a low-potential electron acceptor like ferredoxin. asm.org This intricate process highlights the versatility of the iron-sulfur clusters within HdrABC, which are not only involved in disulfide reduction but also in managing cellular electron flow. asm.org
| Hdr Subunit | Iron-Sulfur Cluster Composition | Function |
| HdrA | Four [4Fe-4S] clusters | FAD binding, electron transfer, electron bifurcation. mpg.deasm.org |
| HdrB | Two noncubane [4Fe-4S] clusters (HB1 and HB2) | Catalytic site for CoM-S-S-CoB reduction. asm.orgresearchgate.net |
| HdrC | Two conventional [4Fe-4S] clusters | Electron transfer to HdrB. asm.org |
Ligand Interactions and Conformational Changes Induced by CoM-S-S-CoB(4-) Binding in Enzyme Active Sites
The binding of ligands, including the substrate CoM-S-S-CoB(4-), to the active sites of MCR and HdrABC is not a simple lock-and-key event. It is a dynamic process that involves significant conformational changes in the enzyme, which are essential for catalysis. researchgate.netresearchgate.netelifesciences.org
Similarly, in HdrABC, the binding of CoM-S-S-CoB to the active site in HdrB induces specific interactions. The disulfide substrate is proposed to bind directly to the [4Fe-4S] cluster. researchgate.netnih.gov This interaction is crucial for the two-step, one-electron reduction mechanism. mpg.de The binding of the substrate likely induces conformational changes that facilitate the sequential attack of electrons and the release of the products, CoM-SH and CoB-SH.
The study of ligand-induced conformational changes is fundamental to understanding enzyme mechanisms. elifesciences.org These changes ensure the precise positioning of catalytic residues and substrates, lower the activation energy of the reaction, and control the sequence of catalytic events. nih.gov
| Enzyme | Ligand | Induced Conformational Change/Interaction |
| MCR | CoM-S-S-CoB, CH₃-S-CoM, HS-CoB | Subtle rearrangements in the active site to correctly position substrates for catalysis. researchgate.netresearchgate.net |
| HdrABC | CoM-S-S-CoB | Direct binding to the [4Fe-4S] cluster in HdrB, facilitating the two-step reduction. mpg.deresearchgate.net |
Future Research Directions in Com S S Cob 4 Biochemistry and Catalysis
Development of Advanced Methodologies for Investigating CoM-S-S-CoB(4-) Dynamics
Investigating the catalytic cycle involving CoM-S-S-CoB(4-) requires moving beyond static structural snapshots and steady-state kinetics. The inherent complexity and transient nature of the intermediates demand advanced methodologies capable of capturing reaction dynamics in real-time and with high resolution.
Future progress will likely depend on the application and further development of techniques such as:
Time-Resolved Spectroscopy: To capture the fleeting existence of radical and organometallic intermediates during the reduction of CoM-S-S-CoB(4-) by Hdr or its formation by MCR, transient kinetic and spectroscopic approaches are essential. nih.govfrontiersin.org Techniques like rapid freeze-quench and stopped-flow spectroscopy can provide snapshots of the reaction at millisecond timescales, allowing for the characterization of previously elusive enzyme states.
Advanced Paramagnetic Resonance Spectroscopies: Techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) are exceptionally powerful for probing the intricate details of substrate binding to paramagnetic centers, such as the iron-sulfur clusters in heterodisulfide reductase. nih.gov These methods provide high-resolution information on hyperfine couplings between the electron spin of the metal cluster and the nuclear spins of the bound substrate, confirming direct interaction and defining the geometry of the enzyme-substrate complex. nih.gov For instance, 13C ENDOR spectroscopy has been used to confirm the binding of the CoM substrate to the [4Fe-4S] cluster of the HdrB subunit. nih.gov
In Situ and Operando Techniques: Drawing inspiration from fields like electrocatalysis, developing methods to monitor the concentration and redox state of CoM-S-S-CoB(4-) and its constituent coenzymes within live cells or active enzyme complexes is a critical frontier. researchgate.net Such operando measurements could provide invaluable data on how the dynamics of the CoM-S-S-CoB(4-) pool respond to changes in metabolic flux or environmental conditions. researchgate.net
Single-Molecule Approaches: Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) can observe the conformational dynamics of large enzyme complexes like Hdr and MCR as they bind, process, and release CoM-S-S-CoB(4-). This would allow researchers to directly visualize the mechanical motions that accompany catalysis, which are often averaged out in bulk experiments.
Table 1: Advanced Methodologies for Studying CoM-S-S-CoB(4-) Dynamics
| Methodology | Application in CoM-S-S-CoB(4-) Research | Potential Insights |
|---|---|---|
| Time-Resolved Spectroscopy | Monitoring rapid changes in the spectra of enzymes (Hdr, MCR) upon substrate binding and turnover. | Identification and characterization of short-lived catalytic intermediates. frontiersin.org |
| ENDOR/ESEEM Spectroscopy | Probing the electronic structure and coordination environment of the FeS clusters in Hdr when bound to CoM-S-S-CoB(4-). nih.gov | Precise determination of substrate-cofactor distances and binding geometries. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structures of large, flexible enzyme complexes involved in CoM-S-S-CoB(4-) metabolism. osti.gov | Revealing conformational changes during the catalytic cycle and the architecture of multi-protein complexes. osti.gov |
| In Situ/Operando Mass Spectrometry | Real-time monitoring of CoM-S-S-CoB(4-), CoM-SH, and CoB-SH levels in metabolically active systems. researchgate.net | Understanding the dynamic regulation of the heterodisulfide redox pool in response to cellular stimuli. researchgate.net |
| Single-Molecule FRET (smFRET) | Observing the conformational changes in individual Hdr or MCR enzyme molecules during catalysis. | Elucidating the link between protein dynamics, allosteric regulation, and catalytic function. |
Interdisciplinary Approaches to Unraveling Complex CoM-S-S-CoB(4-) Reaction Mechanisms
The multifaceted nature of CoM-S-S-CoB(4-) catalysis, which involves multi-electron transfers, radical chemistry, and large-scale protein conformational changes, necessitates a collaborative, interdisciplinary approach. mpg.deosti.gov No single technique can provide a complete picture; instead, the synergy between different fields of study will drive the next wave of discoveries.
Key interdisciplinary strategies include:
Computational and Experimental Synergy: The combination of quantum mechanics/molecular mechanics (QM/MM) methods with experimental data is a powerful strategy. acs.org While experimental techniques can identify intermediates, computational chemistry can map the entire reaction energy landscape, revealing the structures of transition states and the energetics of each step in the catalytic cycle of enzymes like MCR. frontiersin.orgacs.org This approach has already been applied to distinguish between different proposed mechanistic pathways. frontiersin.org
Structural and Biophysical Integration: High-resolution structures from cryo-EM and X-ray crystallography provide the anatomical framework, but they are static pictures. mpg.deosti.gov Integrating these structures with data from biophysical techniques (like spectroscopy and calorimetry) and molecular dynamics (MD) simulations can bring these static images to life, revealing how the enzyme's structure facilitates the complex chemistry of CoM-S-S-CoB(4-) reduction or formation.
Chemical Biology and Synthetic Chemistry: The design and synthesis of novel substrate analogues for CoM and CoB are crucial for probing enzyme mechanisms. ebi.ac.uk These chemical tools can be used to trap the enzyme in specific catalytic states, allowing for detailed structural and spectroscopic characterization of intermediates that are too transient to capture with the natural substrates. ebi.ac.ukacs.org Furthermore, the chemical synthesis of the complex CoM-S-S-CoB molecule itself was a key prerequisite for unraveling the secrets of the heterodisulfide reductase reaction. mpg.de
Metabolic Engineering and Systems Biology: Understanding the role of CoM-S-S-CoB(4-) requires placing it within the broader context of the cell's metabolic network. Transcriptional analysis in organisms like Methanosarcina acetivorans indicates that cells have specific mechanisms to sense the intracellular ratio of CoM-S-S-CoB to its reduced thiol forms. researchgate.net By using metabolic engineering to alter the expression of enzymes like Hdr or its regulatory partners, researchers can perturb the system and observe the global response, providing insights into feedback regulation and the integration of energy metabolism. researchgate.netresearchgate.net
Table 2: Interdisciplinary Approaches to CoM-S-S-CoB(4-) Research
| Disciplines | Research Question | Combined Approach |
|---|---|---|
| Biochemistry & Computational Chemistry | What is the precise mechanism of disulfide bond cleavage in CoM-S-S-CoB(4-) at the Hdr active site? | Use QM/MM calculations to model the reaction pathway, with parameters validated by kinetic and spectroscopic data from enzyme assays. frontiersin.orgacs.org |
| Structural Biology & Biophysics | How do the subunits of the HdrABC-MvhAGD complex communicate and channel electrons for flavin-based electron bifurcation? mpg.de | Combine cryo-EM structures with MD simulations and spectroscopic analysis to map allosteric communication pathways and conformational dynamics. mpg.deosti.gov |
| Chemical Biology & Enzymology | How does the MCR active site orchestrate the reaction between methyl-CoM and CoB-SH to form CoM-S-S-CoB(4-)? | Synthesize and test novel coenzyme B analogues to trap and characterize catalytic intermediates within the MCR active site channel. ebi.ac.ukacs.org |
| Systems Biology & Genetics | How do methanogens regulate the activity of Hdr and MCR in response to changes in electron donor availability or cellular redox state? | Perform transcriptomic and metabolomic analysis on mutant strains with altered Hdr expression to identify regulatory networks. researchgate.netresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for synthesizing and purifying CoM-S-S-CoB(4-) in anaerobic conditions?
- Methodological Answer : Synthesis typically involves enzymatic reconstitution under strict anaerobic conditions using methanogenic cell extracts. Purification requires ion-exchange chromatography (e.g., DEAE-Sepharose) coupled with redox-sensitive buffers to preserve the disulfide bond integrity. Confirmation of purity is achieved via UV-Vis spectroscopy at 260 nm (absorption peak for the CoB moiety) .
Q. How can researchers verify the structural integrity of CoM-S-S-CoB(4-) post-synthesis?
- Methodological Answer : Structural validation combines nuclear magnetic resonance (NMR) for sulfur-sulfur bond analysis and electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation. Comparative studies with isotopic labeling (e.g., -CoM) are recommended to track bond stability during redox transitions .
Q. What are the foundational roles of CoM-S-S-CoB(4-) in methanogenesis pathways?
- Methodological Answer : The coenzyme acts as a methyl carrier in the terminal step of methanogenesis. Researchers should use kinetic assays (e.g., stopped-flow spectroscopy) to monitor methyl transfer rates under varying pH and redox potentials. Cross-referencing with genetic knockout studies of methanogenic archaea can validate functional pathways .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported redox potentials for CoM-S-S-CoB(4-)?
- Methodological Answer : Discrepancies often arise from buffer composition or electrode calibration. To resolve this, standardize experiments using a Ag/AgCl reference electrode and control for ionic strength. Meta-analyses of published data should apply multivariate regression to identify confounding variables (e.g., temperature gradients) .
Q. What factorial design principles optimize studies on CoM-S-S-CoB(4-)’s interaction with methyltransferase enzymes?
- Methodological Answer : Employ a factorial design to test variables like enzyme concentration, ATP levels, and temperature. Response surface methodology (RSM) can model nonlinear interactions. Ensure replicates account for batch variability in enzyme activity .
Q. How can researchers integrate computational modeling with experimental data to predict CoM-S-S-CoB(4-)’s conformational dynamics?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with small-angle X-ray scattering (SAXS) data. Validate models using free-energy perturbation calculations to assess disulfide bond flexibility. Cross-disciplinary collaboration with computational chemists is critical .
Q. What strategies mitigate biases in literature reviews when assessing CoM-S-S-CoB(4-)’s catalytic efficiency?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use Boolean operators (e.g., "methanogenesis AND coenzyme M") in academic databases like PubMed and Scopus. Weighted meta-analyses should adjust for publication bias via funnel plots and Egger’s test .
Q. How should researchers handle conflicting spectroscopic data in CoM-S-S-CoB(4-) redox state characterization?
- Methodological Answer : Disagreements often stem from baseline correction errors or sample oxidation. Implement in situ Raman spectroscopy with anaerobic chambers to capture real-time redox shifts. Triangulate results with cyclic voltammetry and electron paramagnetic resonance (EPR) .
Methodological Best Practices
- Data Reporting : Adhere to the Beilstein Journal’s standards for experimental reproducibility: include raw spectra, chromatograms, and simulation parameters in supplementary files .
- Theoretical Frameworks : Anchor studies in the Thauer model of methanogenesis to contextualize findings .
- Ethical Considerations : Disclose conflicts of interest (e.g., enzyme supplier partnerships) in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
